molecular formula C8H6ClNO2 B3363885 1-Chloro-2-isocyanato-4-methoxybenzene CAS No. 1067970-63-1

1-Chloro-2-isocyanato-4-methoxybenzene

Cat. No.: B3363885
CAS No.: 1067970-63-1
M. Wt: 183.59 g/mol
InChI Key: AHGNKGVBOQBDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-chloro-2-isocyanato-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2-nitro-4-methoxybenzene with phosgene, followed by the reduction of the nitro group to an amine and subsequent conversion to the isocyanate group using phosgene or other suitable reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include phosgene, amines, alcohols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-isocyanato-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

1-Chloro-2-isocyanato-4-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-4-isocyanato-2-methoxybenzene: Similar structure but different positions of the functional groups, leading to different reactivity and applications.

    2-Chloro-4-isocyanato-1-methoxybenzene: Another isomer with distinct chemical properties and uses.

    1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-chloro-2-isocyanato-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNKGVBOQBDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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